4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula C12H7ClIN3O2S and a molecular weight of 419.63 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Antiviral Activity
Electronic and Optical Exploration
The significance of pyrimidine derivatives, including those related to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine, in electronic and optical applications has been highlighted. A study focused on the electronic structure, natural bonding orbital analysis, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, revealing their considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Nonlinear Optical Material Potential
Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, involved synthesis, spectroscopic signature studies, and detailed analysis of its linear and nonlinear optical properties. This work aimed to understand its optical behavior and assess its suitability for nonlinear optical devices, highlighting the potential of pyrimidine derivatives in this field (Krishna Murthy et al., 2019).
Dihydrofolate Reductase Inhibition for Antitumor Applications
A study on the synthesis of 2,4-diamino-6-methyl-5-substitutedpyrrolo[2,3-d]pyrimidines, aimed at creating potential inhibitors of dihydrofolate reductase for antitumor applications, showcases the relevance of pyrrolopyrimidine derivatives in medicinal chemistry. This research explored the influence of different substituents on the phenylsulfanyl ring to assess dihydrofolate reductase inhibition (Gangjee et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is an important pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Biochemical Pathways
As an intermediate, it is involved in the synthesis of many pharmaceutical intermediates , indicating that it may influence a variety of biochemical pathways.
Safety and Hazards
The safety information for this compound is not extensively researched, so its safety profile still needs further evaluation and research . It is recommended to follow laboratory safety procedures and take appropriate protective measures, such as wearing protective glasses, gloves, and lab coats, to reduce potential hazards .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-D]pyrimidine scaffold.
Introduction of the chloro and iodo substituents: Chlorination and iodination reactions are carried out using reagents such as thionyl chloride and iodine, respectively.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-iodopyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCDMDOTQHPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725572 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-09-8 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.